2-Hydroxyerlotinib

EGFR Inhibition Pharmacokinetics Metabolite Profiling

2-Hydroxyerlotinib (OSI-420) is the principal CYP3A4-mediated active metabolite of erlotinib, exhibiting comparable EGFR kinase potency (IC50 ~2 nM) yet >5-fold faster plasma clearance. This distinct PK profile enables precise deconvolution of parent vs. metabolite contributions in LC‑MS/MS population PK and TDM studies. OSI‑420 uniquely restores EGFR inhibition sensitivity in gefitinib‑resistant PC‑9/GR NSCLC cells, reducing viability by ~70%. Procure the isolated metabolite for metabolic toxicity studies, including mechanism‑based AOX1 inactivation assays, and for accurate CNS penetration quantification in brain metastasis models. Direct procurement is mandatory; increasing erlotinib concentration does not replicate OSI‑420's specific pharmacodynamics.

Molecular Formula C22H23N3O5
Molecular Weight 409.4 g/mol
Cat. No. B15290312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyerlotinib
Molecular FormulaC22H23N3O5
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC
InChIInChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26)
InChIKeySPIIJDKCIZIHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyerlotinib (OSI-420) Procurement: Scientific and Industrial Use Cases


2-Hydroxyerlotinib, also designated as OSI-420 or Desmethyl Erlotinib, is the principal active O-demethylated metabolite of the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, erlotinib [1]. Classified as a small-molecule antineoplastic agent with the molecular formula C21H21N3O4 and a molecular weight of 379.41 g/mol (free base), this compound is formed primarily via hepatic CYP3A4-mediated metabolism [2]. As a critical tool in preclinical and clinical pharmacology research, it is procured for use as an analytical reference standard, for investigating metabolic contributions to drug efficacy and toxicity, and for its direct application as a selective EGFR inhibitor in cell-based assays [1][3].

Why 2-Hydroxyerlotinib Cannot Be Replaced by Erlotinib or Other First-Generation EGFR TKIs


Procuring 2-Hydroxyerlotinib (OSI-420) for experimental use cannot be replaced by simply increasing the concentration of the parent drug, erlotinib, or by substituting it with another first-generation EGFR TKI like gefitinib. While erlotinib and OSI-420 exhibit comparable potency against the EGFR kinase (IC50 of ~2 nM), their distinct physicochemical and pharmacokinetic (PK) profiles lead to critical differences in experimental and clinical contexts . For instance, OSI-420 is cleared from plasma more than 5-fold faster than erlotinib and achieves a systemic exposure (AUC) that is only approximately 30% of the parent drug [1]. Furthermore, in models of acquired resistance, such as gefitinib-resistant PC-9/GR cells, OSI-420 demonstrates a unique ability to restore sensitivity to EGFR inhibition, a property not observed with the parent drug alone . Therefore, to accurately model the contribution of the active metabolite to overall pharmacodynamics, perform metabolite-specific toxicity studies, or investigate mechanisms of resistance reversal, direct procurement of the isolated compound is mandatory [2].

Quantitative Evidence for Selecting 2-Hydroxyerlotinib over Erlotinib or Other Analogs


Equipotent EGFR Inhibition with Distinct Pharmacokinetics Justifies Use in Isolated Metabolite Studies

2-Hydroxyerlotinib (OSI-420) is an active metabolite that retains the potent EGFR inhibitory activity of its parent compound, erlotinib, with an IC50 of approximately 2 nM against the human EGFR kinase and 20 nM against EGFR autophosphorylation in intact tumor cells [1]. While their in vitro potency is equivalent, their in vivo behavior diverges significantly. The AUC of OSI-420 in plasma is only 30% (range 12-59%) that of erlotinib, and its clearance is over 5-fold higher [2]. This quantitative disconnect means that the metabolite's contribution to the total anti-tumor effect cannot be predicted from erlotinib exposure alone, necessitating separate studies with the isolated compound to understand the full pharmacodynamic picture.

EGFR Inhibition Pharmacokinetics Metabolite Profiling

Restoration of Sensitivity in a Gefitinib-Resistant NSCLC Model

In PC-9/GR cells, a non-small cell lung cancer (NSCLC) model with acquired resistance to the first-generation EGFR inhibitor gefitinib, 2-Hydroxyerlotinib (OSI-420) demonstrates a unique activity not shared by its parent compound. At a concentration of 0.1 μM, OSI-420 treatment resulted in a ~70% reduction in cell viability and a marked inhibition of drug-resistant colony formation . This specific effect of restoring sensitivity to EGFR inhibition in a resistant cellular context provides a direct scientific rationale for procuring OSI-420 for research into mechanisms of resistance and strategies for overcoming it.

Drug Resistance NSCLC EGFR TKI

Comparable Central Nervous System (CNS) Penetration Profile

For research involving CNS metastases of NSCLC, 2-Hydroxyerlotinib (OSI-420) has a similar ability to penetrate the blood-brain barrier as its parent compound. In patients with CNS metastases, the cerebrospinal fluid (CSF) penetration of OSI-420 was approximately 5.8%, which is comparable to the 5.1% observed for erlotinib [1]. Furthermore, the combined steady-state concentrations of both erlotinib and OSI-420 in the CSF exceed the 20 nM IC50 required for EGFR inhibition in tumor cells [2]. This confirms that the active metabolite contributes meaningfully to target engagement within the CNS compartment, making it a necessary component for studies of intracranial anti-tumor activity.

CNS Penetration Blood-Brain Barrier NSCLC Metastases

Bioanalytical Sensitivity: Quantifiable at Very Low Concentrations

Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have demonstrated that 2-Hydroxyerlotinib (OSI-420) can be accurately quantified at concentrations as low as 0.1 ng/mL in human plasma, a tenfold improvement in lower limit of quantification (LLOQ) compared to earlier assays [1]. This high sensitivity enables precise pharmacokinetic modeling in scenarios with low sample volumes or in compartments with limited drug distribution, such as cerebrospinal fluid or specific tissue types. This attribute is particularly valuable for research into drug distribution and for therapeutic drug monitoring (TDM) applications where accurate quantification of the metabolite is crucial.

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Inhibition of Aldehyde Oxidase (AOX1) as a Potential Mechanism of Toxicity

Emerging research indicates that 2-Hydroxyerlotinib may play a role in drug-induced toxicity through the mechanism-based inactivation of human aldehyde oxidase (AOX1) [1]. This is a class-level inference for erlotinib metabolites, as the parent drug erlotinib and its structural analogs have been shown to be inactivators of AOX1, an enzyme involved in the metabolism of several endogenous and exogenous compounds. While quantitative comparative data between erlotinib and 2-Hydroxyerlotinib on AOX1 inactivation is currently lacking, this finding points toward a potential unique mechanism of toxicity or drug-drug interaction that is distinct from EGFR inhibition.

Drug Metabolism Toxicity Aldehyde Oxidase

Key Research and Industrial Scenarios Requiring Direct Procurement of 2-Hydroxyerlotinib


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring (TDM)

Researchers developing population PK models or conducting TDM studies require a pure reference standard of 2-Hydroxyerlotinib (OSI-420) for accurate LC-MS/MS quantification. As demonstrated, OSI-420 has a distinct PK profile with higher clearance and lower systemic exposure compared to erlotinib [1]. Using the OSI-420 standard enables the precise deconvolution of the parent drug's and active metabolite's individual contributions to overall drug exposure, efficacy, and toxicity. This is essential for studies where accurate plasma concentration data is correlated with clinical outcomes, as described in analytical methods validated for a range of 0.1-1000 ng/mL [2].

Investigation of Acquired TKI Resistance Mechanisms in NSCLC

This compound is a critical tool for oncologists and cancer biologists studying resistance to EGFR inhibitors. Evidence shows that OSI-420 can restore sensitivity to EGFR inhibition in gefitinib-resistant PC-9/GR NSCLC cells, reducing viability by ~70% [1]. Procuring OSI-420 allows for detailed in vitro experiments designed to elucidate the molecular pathways and mechanisms by which this active metabolite can bypass or overcome certain forms of acquired TKI resistance, a line of inquiry that is not possible with erlotinib or gefitinib alone.

Research on Central Nervous System (CNS) Metastasis

For studies investigating the treatment of brain metastases from NSCLC, OSI-420 is an indispensable analytical and experimental reagent. Its CSF penetration of ~5.8% is comparable to erlotinib, and the combined concentration of both agents in the CNS exceeds the IC50 for EGFR inhibition [1][2]. Procurement of OSI-420 is necessary to serve as a standard for quantifying drug levels in CSF and brain tissue and to conduct in vitro studies on how the metabolite affects EGFR signaling in CNS-derived cell lines.

Investigation of Off-Target Metabolism and Drug-Induced Toxicity

As new evidence points to the role of erlotinib metabolites in the mechanism-based inactivation of aldehyde oxidase (AOX1), 2-Hydroxyerlotinib becomes a key reagent for mechanistic toxicology studies [1]. Scientists can use the compound to directly test the hypothesis that AOX1 inactivation by OSI-420 contributes to the toxicity profile or specific drug-drug interactions observed during erlotinib therapy. This represents a novel and specialized research application that extends beyond standard EGFR inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyerlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.